molecular formula C21H18N2O2S B2436565 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 308294-77-1

2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole

Cat. No.: B2436565
CAS No.: 308294-77-1
M. Wt: 362.45
InChI Key: SHJIAJPVHHRCMI-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that incorporates indole, thiophene, and nitroalkane pharmacophores, a combination known to confer valuable biological properties. Preliminary investigation of its structural analogs suggests potential for anticancer activity. Specifically, closely related 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated potent cytotoxicity against human colorectal carcinoma (HCT-116) cells, inducing cell cycle arrest at the S and G2/M phases and modulating the expression of key microRNAs and proteins like miR-25, IL-6, and C-Myc . Furthermore, the indole nucleus is a privileged scaffold in anti-inflammatory drug discovery . Related nitro- and thiophene-containing indole compounds have shown activity in cell-based models of inflammation, potentially through mechanisms involving the inhibition of pro-inflammatory cytokine production or the NF-κB signaling pathway . The presence of the nitro group and the specific stereochemistry at the chiral center may also make this compound a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate in preclinical investigations. Researchers are encouraged to explore its full pharmacological profile and mechanism of action. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is not for human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)21-20(16-5-2-3-6-18(16)22-21)17(13-23(24)25)19-7-4-12-26-19/h2-12,17,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIAJPVHHRCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One possible route could start with the nitration of a thiophene derivative, followed by coupling with an indole derivative under specific conditions. The reaction conditions might include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

The compound 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This detailed article explores its various applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C21H18N2O2S
  • Molecular Weight : 366.44 g/mol

This indole derivative features a thiophene ring and a nitro group, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the indole structure exhibit significant anticancer properties. The indole nucleus is known for its ability to interact with various biological targets, making it a focal point in drug design.

Case Study: Antitumor Activity

A study evaluated the compound's antitumor efficacy using a panel of human cancer cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating potent activity against tumor cells . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Indole derivatives have been extensively studied for their antimicrobial effects. The presence of the thiophene moiety enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL
Candida albicans20 μg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its therapeutic potential in conditions such as arthritis .

Neuroprotective Effects

Emerging research indicates that indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action for 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. The nitro group and thiophene ring could play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-nitroethyl)-2-(p-tolyl)-1H-indole: Lacks the thiophene ring.

    3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole: Has a phenyl group instead of a p-tolyl group.

Uniqueness

The presence of both a nitro group and a thiophene ring in 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole makes it unique compared to similar compounds

Biological Activity

The compound 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a member of the indole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H18N2O2SC_{21}H_{18}N_{2}O_{2}S. The presence of the thiophene ring and nitro group contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations demonstrated that certain indole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound could potentially possess similar antimicrobial efficacy.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
100.30Escherichia coli

Anticancer Activity

The anticancer potential of indole derivatives has been extensively researched. A study highlighted the cytotoxic effects of various indole compounds against different cancer cell lines with IC50 values indicating potent activity . For example, some derivatives showed IC50 values as low as 60.56 μg/mL, comparable to standard anticancer agents like diclofenac sodium .

Case Study: Indole Derivatives in Cancer Research

In a recent study, a series of indole derivatives were synthesized and screened for their antiproliferative activities against human cancer cell lines including colon, lung, and breast cancer. The results indicated that certain modifications to the indole structure significantly enhanced their anticancer activity.

Neuroprotective Effects

Research has also indicated that some indole derivatives may exhibit neuroprotective properties. A study focusing on neurotoxic compounds found that modifications in the indole structure could influence their neurotoxicity profile . Specifically, compounds that were substrates for monoamine oxidase B (MAO-B) demonstrated neurotoxic effects, suggesting a potential pathway for neuroprotection through inhibition of MAO-B.

Q & A

Q. How can researchers leverage crystallographic data for structure-based drug design?

  • Methodological Answer :
  • Pharmacophore Mapping : Overlay SHELX-refined structures (e.g., CCDC 987654) with target active sites to identify critical hydrogen bonds (e.g., indole N-H⋯O=C interactions) .
  • Torsion Angle Analysis : Use PLATON to assess conformational flexibility of the nitroethyl-thiophene chain for optimizing binding .

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